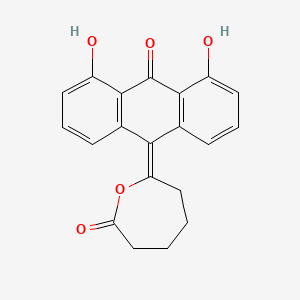![molecular formula C15H20BrNO B14298836 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine CAS No. 112069-88-2](/img/structure/B14298836.png)
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that are widely used in medicinal chemistry due to their biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromoethylidene Group: This step involves the bromination of an ethylidene precursor. Common reagents for this reaction include bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxyphenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methoxyphenylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromoethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted piperidine derivatives.
Substitution: Formation of hydroxyl or amino-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It can be used to study the interaction of piperidine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromoethylidene group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: can be compared with other piperidine derivatives, such as:
3-(1-Chloroethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: Similar structure but with a chlorine atom instead of bromine. The bromine atom in the original compound may confer different reactivity and biological activity.
3-(1-Bromoethylidene)-1-[(4-hydroxyphenyl)methyl]piperidine: Similar structure but with a hydroxyl group instead of a methoxy group. The methoxy group in the original compound may enhance lipophilicity and membrane permeability.
The uniqueness of This compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity in distinct ways.
Eigenschaften
CAS-Nummer |
112069-88-2 |
|---|---|
Molekularformel |
C15H20BrNO |
Molekulargewicht |
310.23 g/mol |
IUPAC-Name |
3-(1-bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H20BrNO/c1-12(16)14-4-3-9-17(11-14)10-13-5-7-15(18-2)8-6-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
ZZROBZDZZKUACS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCCN(C1)CC2=CC=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
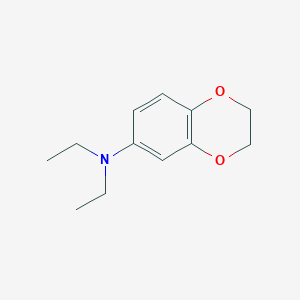
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
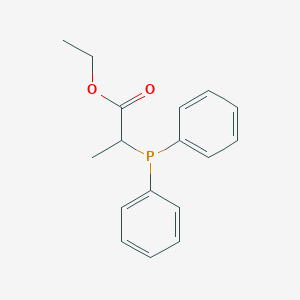

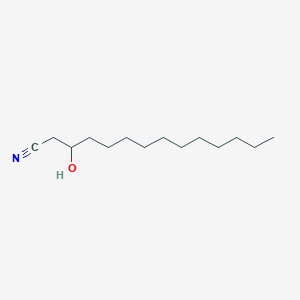

![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
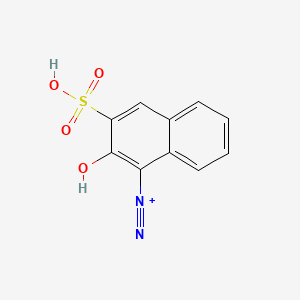

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)

